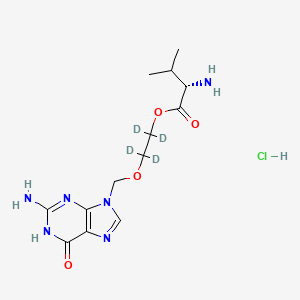
Oseltamivir-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of Oseltamivir-d3 is similar to that of Oseltamivir, with the difference being the presence of deuterium . There are studies on the molecular docking analysis of N-substituted Oseltamivir derivatives .Chemical Reactions Analysis
Oseltamivir is extensively converted to the active metabolite, oseltamivir carboxylate, by esterases located predominantly in the liver .Physical And Chemical Properties Analysis
Oseltamivir-d3 is a solid white to off-white compound . More detailed physical and chemical properties can be found in databases like PubChem .科学的研究の応用
Treatment of Influenza Virus in Obese Mice
Oseltamivir is used in the treatment of influenza virus-infected obese mice . The study suggests that obesity reduces the effectiveness of oseltamivir treatment in the genetically obese mouse model . The treatment does not improve viral clearance in obese mice . While no traditional variants associated with oseltamivir resistance emerged, the drug treatment failed to quench the viral population and did lead to phenotypic drug resistance in vitro .
Application in Heterogeneous Catalysts
Oseltamivir synthesis from quinic acid involves acetalization and ester formation . These reactions are catalyzed by either acids or bases, which may be accomplished by heterogeneous catalysts . Sulfonic solids are efficient acid catalysts for acetalization and esterification reactions . Supported tetraalkylammonium hydroxide or 1,5,7-triazabicyclo [4.4.0]dec-5-ene are also efficient base catalysts for lactone alcoholysis .
Development of Oseltamivir at Gilead Sciences
Gilead Sciences has been involved in the discovery and development of oseltamivir . The company has conducted extensive research on the drug, contributing to our understanding of its applications and effectiveness .
Safety and Hazards
将来の方向性
Oseltamivir is appropriate for treating acute, uncomplicated influenza A or B illness in adults and pediatric patients, including neonates greater than two weeks of age . Nevertheless, multiple national advisory bodies have endorsed using oseltamivir as soon as possible (ideally less than 48 hours after symptom onset) for patients hospitalized with influenza or significant comorbidities, making them at high risk for complications . This suggests that Oseltamivir-d3, as a labeled version of Oseltamivir, may also have similar applications in the future.
作用機序
Target of Action
Oseltamivir, marketed as Tamiflu, is an antiviral neuraminidase inhibitor used for the treatment and prophylaxis of infection with influenza viruses A and B . The primary target of Oseltamivir is the neuraminidase enzyme found on the surface of the influenza virus . This enzyme plays a crucial role in the viral replication process .
Mode of Action
Oseltamivir exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme . This inhibition prevents the release of new virus particles from host cells, thereby disrupting the viral replication process . Oseltamivir is ingested in the form of a prodrug (oseltamivir phosphate) that is rapidly converted by hepatic esterases into the active metabolite, oseltamivir carboxylate .
Biochemical Pathways
Oseltamivir’s action affects the viral replication pathway. By inhibiting neuraminidase, oseltamivir prevents the cleavage of sialic acid residues on the host cell surface, which is a critical step in the release of new virus particles . This disruption of the viral life cycle reduces the spread of the virus within the host.
Pharmacokinetics
Oseltamivir has high bioavailability and penetrates sites of infection at concentrations sufficient to inhibit viral replication . The pharmacokinetics of oseltamivir and its active metabolite, oseltamivir carboxylate, are dose-proportional after repeated doses . More than 75% of an oral dose reaches the circulation as oseltamivir carboxylate .
Result of Action
The inhibition of neuraminidase by oseltamivir results in a decrease in the severity and duration of influenza symptoms . It also reduces the risk of complications such as pneumonia and respiratory failure . The clinical benefit is greatest when administered within 48 hours of the onset of influenza symptoms .
Action Environment
Environmental factors can influence the action of oseltamivir. This could potentially expose natural influenza reservoirs, such as wild ducks, to the drug, potentially leading to the development of drug resistance . Therefore, prudent use of oseltamivir and improved sewage treatment strategies are recommended .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Oseltamivir-d3 involves the conversion of starting material shikimic acid into the final product Oseltamivir-d3 through a series of chemical reactions.", "Starting Materials": [ "Shikimic acid", "Deuterium oxide", "Sodium hydroxide", "Methanol", "Hydrogen gas", "Palladium on carbon", "Acetic anhydride", "Triethylamine", "Dimethylformamide", "Thionyl chloride", "Ammonium hydroxide", "Sodium bicarbonate", "Chloroacetic acid", "Sodium borohydride", "Sodium cyanoborohydride", "Methyl iodide", "Sodium chloride", "Sulfuric acid", "Ethyl acetate", "Water" ], "Reaction": [ "Shikimic acid is reacted with deuterium oxide and sodium hydroxide to form 3-dehydroshikimic acid-d3.", "3-Dehydroshikimic acid-d3 is then reacted with methanol and hydrogen gas in the presence of palladium on carbon to form 3-deoxy-4,5-dihydroxyphenylalanine-d3.", "3-Deoxy-4,5-dihydroxyphenylalanine-d3 is then reacted with acetic anhydride and triethylamine to form 3-acetoxy-4,5-dihydroxyphenylalanine-d3.", "3-Acetoxy-4,5-dihydroxyphenylalanine-d3 is then reacted with dimethylformamide and thionyl chloride to form 3-acetamido-4,5-dihydroxyphenylalanine-d3.", "3-Acetamido-4,5-dihydroxyphenylalanine-d3 is then reacted with ammonium hydroxide to form Oseltamivir-d3.", "To prepare the starting material 3-dehydroshikimic acid-d3, shikimic acid is reacted with deuterium oxide and sodium hydroxide.", "To prepare the starting material 3-deoxy-4,5-dihydroxyphenylalanine-d3, 3-dehydroshikimic acid-d3 is reacted with methanol and hydrogen gas in the presence of palladium on carbon.", "To prepare the starting material 3-acetoxy-4,5-dihydroxyphenylalanine-d3, 3-deoxy-4,5-dihydroxyphenylalanine-d3 is reacted with acetic anhydride and triethylamine.", "To prepare the starting material 3-acetamido-4,5-dihydroxyphenylalanine-d3, 3-acetoxy-4,5-dihydroxyphenylalanine-d3 is reacted with dimethylformamide and thionyl chloride.", "To prepare the final product Oseltamivir-d3, 3-acetamido-4,5-dihydroxyphenylalanine-d3 is reacted with ammonium hydroxide.", "Other reactions involved in the synthesis pathway include the use of sodium bicarbonate, chloroacetic acid, sodium borohydride, sodium cyanoborohydride, methyl iodide, sodium chloride, sulfuric acid, ethyl acetate, and water for various purification and isolation steps." ] } | |
CAS番号 |
1093851-61-6 |
分子式 |
C16H25N2O4D3 |
分子量 |
315.43 |
外観 |
Solid powder |
純度 |
> 95% |
数量 |
Milligrams-Grams |
関連するCAS |
196618-13-0(unlabelled) |
同義語 |
(3R,4R,5S)-4-(Acetylamino-d3)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester; |
タグ |
Oseltamivir |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












